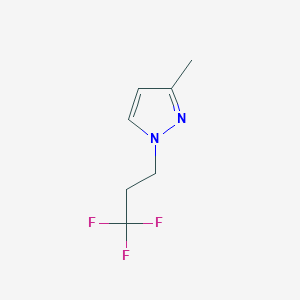
Warfarin acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Warfarin acetate is a widely used anticoagulant that inhibits blood clot formation. It is commonly prescribed under various brand names, including Coumadin and Jantoven . This compound functions by inhibiting the synthesis of vitamin K-dependent clotting factors, making it an essential medication for preventing thromboembolic events such as deep vein thrombosis, pulmonary embolism, and stroke .
准备方法
Synthetic Routes and Reaction Conditions: Warfarin acetate is synthesized through a multi-step process. The primary synthetic route involves the condensation of 4-hydroxycoumarin with benzylideneacetone under basic conditions. This reaction forms the intermediate compound, which is then acetylated to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including chromatographic analysis, to confirm its chemical composition and potency .
化学反应分析
Types of Reactions: Warfarin acetate undergoes various chemical reactions, including hydroxylation, reduction, and substitution. These reactions are primarily catalyzed by cytochrome P450 enzymes in the liver .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, under physiological conditions.
Reduction: Involves the use of reducing agents such as sodium borohydride.
Substitution: Typically occurs in the presence of strong nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated metabolites, such as 7-hydroxywarfarin and 10-hydroxywarfarin .
科学研究应用
Warfarin acetate has a broad range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme kinetics and drug metabolism.
Biology: Employed in research on blood coagulation pathways and the role of vitamin K in cellular processes.
Medicine: Extensively studied for its anticoagulant properties and its use in preventing thromboembolic disorders.
Industry: Utilized in the development of anticoagulant rodenticides
作用机制
Warfarin acetate exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the regeneration of active vitamin K1, which is essential for the synthesis of clotting factors II, VII, IX, and X. As a result, the blood’s ability to clot is significantly reduced .
相似化合物的比较
Dicoumarol: Another anticoagulant that also inhibits vitamin K-dependent clotting factors.
Acenocoumarol: Similar in structure and function to warfarin acetate but with a shorter half-life.
Phenprocoumon: A long-acting anticoagulant with a similar mechanism of action
Uniqueness of this compound: this compound is unique due to its well-established pharmacokinetic profile, extensive clinical use, and the availability of a reversal agent (vitamin K1). Its ability to be administered orally and its relatively predictable dose-response relationship make it a preferred choice for long-term anticoagulation therapy .
属性
CAS 编号 |
5979-00-0 |
|---|---|
分子式 |
C21H18O5 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
[2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-yl] acetate |
InChI |
InChI=1S/C21H18O5/c1-13(22)12-17(15-8-4-3-5-9-15)19-20(25-14(2)23)16-10-6-7-11-18(16)26-21(19)24/h3-11,17H,12H2,1-2H3 |
InChI 键 |
AZJMOTKZYSVMRV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[[[3-(2-benzoxazolyl)-4-hydroxyphenyl]amino]carbonyl]benzoate](/img/structure/B11711347.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate](/img/structure/B11711352.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11711360.png)


![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11711376.png)
![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11711377.png)
![N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine](/img/structure/B11711387.png)
![5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide](/img/structure/B11711393.png)
![Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B11711396.png)
![Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)

![Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11711414.png)

